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Compound of Interest

Compound Name: AZD 2066

Cat. No.: B1663744 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for utilizing AZD2066 as a selective mGluR5 negative

allosteric modulator (NAM). Below you will find troubleshooting guides and frequently asked

questions to facilitate your experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is AZD2066 and what is its primary mechanism of action?

A1: AZD2066 is a selective, orally active, and blood-brain barrier-permeating negative allosteric

modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it binds

to a site on the receptor distinct from the glutamate binding site, reducing the receptor's

response to glutamate.[3][4] This modulation of mGluR5 activity makes it a valuable tool for

studying the role of this receptor in various physiological and pathological processes.

Q2: What is the binding affinity and functional potency of AZD2066 for mGluR5?

A2: The binding affinity (Ki) and functional inhibitory concentration (IC50) of AZD2066 for

mGluR5 have been determined in various assays. A comprehensive in vitro characterization of

several clinically tested mGluR5 NAMs, including AZD2066, provides key pharmacological

data.[5] Additionally, in vivo studies in humans have estimated the Ki of AZD2066 at the

mGluR5 receptor.[1] Please refer to the data tables below for specific values.

Q3: In what concentration range should I use AZD2066 in my experiments?
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A3: The optimal concentration of AZD2066 will depend on your specific experimental system

(e.g., cell line, primary neuron culture, in vivo model) and the desired level of mGluR5

inhibition. For in vitro functional assays, concentrations around the reported IC50 values are a

good starting point for dose-response studies. For in vivo studies, dosages used in clinical trials

(2 mg, 6 mg, and 13 mg) can provide a reference point, though these may need to be adjusted

for animal models based on pharmacokinetic and pharmacodynamic studies.[2]

Q4: How does AZD2066 affect downstream mGluR5 signaling?

A4: mGluR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα

subunit. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, and DAG activates protein kinase C (PKC). As a NAM,

AZD2066 attenuates these downstream signaling events.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of

AZD2066.

Table 1: In Vitro Pharmacology of AZD2066 at Rat mGluR5[5]

Parameter Assay Value

pKi [3H]methoxy-PEPy Binding 7.50 ± 0.04

Ki (nM) [3H]methoxy-PEPy Binding 31.6

pIC50 Ca2+ Mobilization 6.84 ± 0.05

IC50 (nM) Ca2+ Mobilization 144.5

pIC50 IP1 Accumulation 7.37 ± 0.04

IC50 (nM) IP1 Accumulation 42.7

pIC50 ERK1/2 Phosphorylation 7.54 ± 0.08

IC50 (nM) ERK1/2 Phosphorylation 28.8
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Table 2: In Vivo Binding Affinity of AZD2066 in Humans[1]

Parameter Method Value

Ki (nM)
[11C]ABP688 Displacement

(PET)
~1200

Experimental Protocols
Below are detailed methodologies for key experiments to characterize the inhibitory activity of

AZD2066 on mGluR5.

Radioligand Binding Assay for mGluR5
This protocol is designed to determine the binding affinity (Ki) of AZD2066 for the mGluR5

receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

HEK293A cells stably expressing rat mGluR5.

[3H]methoxy-PEPy (radioligand).

AZD2066.

Binding Buffer: 50 mM HEPES, pH 7.4.

Wash Buffer: 50 mM HEPES, pH 7.4.

Scintillation fluid.

Glass fiber filter mats.

Cell harvester.

Scintillation counter.

Procedure:
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Prepare cell membranes from HEK293A cells expressing rat mGluR5.

In a 96-well plate, add 25 µL of binding buffer, 25 µL of a serial dilution of AZD2066, and 25

µL of [3H]methoxy-PEPy (final concentration ~2 nM).

Initiate the binding reaction by adding 25 µL of the cell membrane preparation (containing 10

µg of protein).

Incubate the plate for 60 minutes at room temperature to reach equilibrium.

Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Allow the filters to dry, then add scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Determine the IC50 value by non-linear regression of the competition binding data and

calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of AZD2066 to inhibit mGluR5-mediated increases in

intracellular calcium concentration.

Materials:

HEK293A cells stably expressing rat mGluR5.

Fluo-4 AM or another suitable calcium-sensitive dye.

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

(S)-3,5-Dihydroxyphenylglycine (DHPG) or another suitable mGluR5 agonist.

AZD2066.

A fluorescence plate reader with liquid handling capabilities.
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Procedure:

Plate HEK293A-rat mGluR5 cells in a 96-well black-walled, clear-bottom plate and culture

overnight.

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at

37°C.

Wash the cells with assay buffer to remove excess dye.

Add serial dilutions of AZD2066 to the wells and incubate for a predetermined time (e.g., 15-

30 minutes).

Measure the baseline fluorescence using the plate reader.

Stimulate the cells by adding an EC80 concentration of an mGluR5 agonist (e.g., DHPG).

Immediately begin recording the fluorescence intensity over time.

Determine the inhibitory effect of AZD2066 by comparing the peak fluorescence response in

the presence and absence of the compound.

Calculate the IC50 value from the concentration-response curve.
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Click to download full resolution via product page

Caption: Canonical signaling pathway of mGluR5 and the inhibitory action of AZD2066.

Experimental Workflow for Determining AZD2066 IC50
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Caption: Workflow for a calcium mobilization assay to determine the IC50 of AZD2066.
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Troubleshooting Guide
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Caption: A decision tree for troubleshooting common issues with AZD2066 experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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